molecular formula C15H24ClNO B1424535 3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-14-3

3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424535
CAS No.: 1220018-14-3
M. Wt: 269.81 g/mol
InChI Key: PBNBYCDQIHFYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine-based compound offered as a chemical building block for research and development. It is structurally characterized by a piperidine ring substituted with an ether-containing side chain that terminates in a 4-methylbenzyl group. Piperidine derivatives are of significant interest in medicinal chemistry and pharmacology. Scientific literature indicates that structurally similar piperidine compounds are investigated as multiple-targeting ligands for neurodegenerative diseases, functioning as histamine H3 receptor (H3R) antagonists/inverse agonists . This mechanism can modulate the release of key neurotransmitters in the brain, such as acetylcholine, dopamine, and norepinephrine, which are implicated in cognitive functions . Furthermore, some related piperidine ethers are designed to simultaneously exhibit cholinesterase inhibitory activity, presenting a potential multi-target therapeutic strategy for conditions like Alzheimer's disease . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating novel bioactive molecules in central nervous system (CNS) drug discovery. The product is provided with a stated purity of 95% . This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-4-6-15(7-5-13)12-17-10-8-14-3-2-9-16-11-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNBYCDQIHFYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Compound Role Source/Preparation
4-(2-Hydroxyethyl)piperidine Nucleophile (piperidine derivative) Commercially available or synthesized from piperidine
4-Methylbenzyl chloride Electrophile (benzylating agent) Prepared by chlorination of 4-methylbenzyl alcohol or commercially available
Sodium hydroxide (NaOH) Base Commercially available
Hydrochloric acid (HCl) Acid for salt formation Commercially available

Reaction Conditions

  • The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, which facilitates nucleophilic substitution.
  • Sodium hydroxide is used to deprotonate the hydroxy group of 4-(2-hydroxyethyl)piperidine, generating the alkoxide nucleophile.
  • The alkoxide attacks the electrophilic carbon of 4-methylbenzyl chloride, displacing chloride and forming the ether linkage.
  • The reaction is usually carried out at elevated temperatures (50–80°C) to promote substitution.
  • After completion, the reaction mixture is acidified with hydrochloric acid to convert the free base into the hydrochloride salt, improving stability and crystallinity.

Purification

  • The product is isolated by filtration or extraction.
  • Crystallization from suitable solvents (e.g., ethanol/ether mixtures) yields pure this compound.
  • Final drying under vacuum ensures removal of residual solvents.

Reaction Scheme

$$
\text{4-(2-Hydroxyethyl)piperidine} + \text{4-Methylbenzyl chloride} \xrightarrow[\text{NaOH}]{\text{DMF, 60°C}} \text{3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine} \xrightarrow[\text{HCl}]{\text{acidification}} \text{Hydrochloride salt}
$$

Comparative Analysis of Preparation Methods

Aspect Description
Nucleophile 4-(2-Hydroxyethyl)piperidine, activated by base to alkoxide
Electrophile 4-Methylbenzyl chloride, benzylic halide favorable for SN2 reaction
Base Sodium hydroxide or potassium carbonate to deprotonate the alcohol
Solvent Polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity
Temperature Moderate heating (50–80°C) to increase reaction rate
Salt Formation Hydrochloric acid to form stable hydrochloride salt, facilitating isolation and purification
Purification Crystallization or recrystallization from alcohol/ether mixtures

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Nucleophile 4-(2-Hydroxyethyl)piperidine Commercially available
Electrophile 4-Methylbenzyl chloride Commercial or synthesized
Base Sodium hydroxide (NaOH) 1.0–1.5 equivalents relative to nucleophile
Solvent DMF or acetonitrile Polar aprotic solvent preferred
Temperature 50–80°C Moderate heating to accelerate reaction
Reaction Time 4–12 hours Monitored by TLC or HPLC
Work-up Acidification with HCl (1M) Converts free base to hydrochloride salt
Purification Crystallization from ethanol/ether Yields pure hydrochloride salt
Yield Typically 70–90% Dependent on reaction scale and purity

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Similarly, the chloro-fluoro substituent in 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride may improve antimicrobial activity due to halogen-mediated electron withdrawal .
  • Lipophilicity and CNS Penetration : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, likely favoring blood-brain barrier penetration compared to highly polar (e.g., dichloro-dimethyl) or bulky (e.g., 1-methyl-1-phenylethyl) analogs .
  • Pharmacological Profiles: Meperidine hydrochloride’s opioid activity underscores the piperidine scaffold’s versatility in CNS drug design.

Biological Activity

3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylbenzyl ether group. Its molecular formula is C15H24ClNOC_{15}H_{24}ClNO, with a molecular weight of approximately 269.82 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

This compound is believed to interact primarily with neurotransmitter receptors, modulating their activity. The compound may act as an agonist or antagonist depending on the receptor type, influencing various physiological processes such as neurotransmission and enzyme activity.

Key Mechanisms:

  • Receptor Modulation : The compound's structural features allow it to bind to neurotransmitter receptors, potentially enhancing or inhibiting their function.
  • Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in regulating acetylcholine levels in the brain, making it a candidate for Alzheimer's disease treatment.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound could protect neuronal cells from damage by modulating cholinergic signaling pathways.
  • Antidepressant Properties : Some piperidine derivatives have demonstrated antidepressant-like effects in animal models, suggesting potential therapeutic applications.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, contributing to its neuroprotective effects.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study ANeuroprotectionShowed significant reduction in neuronal apoptosis in vitro.
Study BCholinesterase InhibitionIC50 values indicated effective inhibition of AChE (1.5 μM).
Study CAntidepressant-like EffectsDemonstrated reduced immobility in forced swim tests in rodents.

Q & A

Q. How to ensure compliance with environmental regulations during disposal?

  • Methodological Answer : Follow MARPOL Annex III guidelines for non-hazardous waste:
  • Neutralize aqueous waste with dilute acetic acid before disposal.
  • Incinerate solid waste in certified facilities at >850°C.
  • Document disposal processes using templates from KISHIDA’s safety data sheets (e.g., CK00361E-1) to meet federal and local requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
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3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

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